1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea
Description
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea is a synthetic compound featuring a benzoxazole core substituted with a dimethylaminomethyl group at position 3 and a phenylurea moiety at position 4. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dimethylamino group enhances solubility and bioavailability, while the phenylurea moiety is a common pharmacophore in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21(2)11-15-14-10-13(8-9-16(14)23-20-15)19-17(22)18-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAINORXAWBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzoxazole ring, a dimethylamino group, and a phenylurea moiety, which may contribute to its interactions with various biological targets.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 310.35 g/mol
- CAS Number : 2379984-94-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit tyrosinase activity, which is crucial in melanin production. This property is particularly relevant for treating hyperpigmentation disorders.
Antioxidant Activity
Analogous compounds have demonstrated antioxidant properties, contributing to their therapeutic potential in oxidative stress-related conditions. The antioxidant efficacy of related benzoxazole derivatives was comparable to established antioxidants.
Case Studies and Research Findings
- Cytotoxicity Assays : In studies involving B16F10 melanoma cells, various analogs of benzoxazole derivatives were tested for cytotoxicity and tyrosinase inhibition. Compounds showed significant inhibition of cellular tyrosinase activity without exhibiting cytotoxicity at concentrations below 20 µM .
- Mechanistic Studies : Kinetic studies using Lineweaver-Burk plots revealed that certain analogs significantly inhibited mushroom tyrosinase, indicating competitive inhibition mechanisms .
- In Vivo Studies : Further research is needed to validate these findings in vivo, assessing the pharmacokinetics and pharmacodynamics of this compound.
Comparison with Similar Compounds
Structural and Functional Comparisons
a. Benzoxazole vs. Aliphatic Chains The benzoxazole ring in the target compound enables π-π stacking interactions with biological targets, a feature absent in 3-[3-(Dimethylamino)propyl]-1-phenylurea, which has a flexible aliphatic chain . This aromatic system may enhance binding affinity to enzymes or receptors, making the target compound more suitable for therapeutic applications.
b. Phenylurea Derivatives Phenylurea is a shared feature in azoluron (a pesticide) and the target compound .
c. Heterocyclic Variations
Compared to the oxadiazole-benzotriazole hybrid in , the target compound’s benzoxazole-phenylurea system lacks the planar rigidity of oxadiazole. This difference could influence metabolic stability and pharmacokinetics .
d. Dimethylamino Substituents The dimethylamino group in the target compound and BG15423 improves solubility. However, BG15423’s quinoxaline carboxamide introduces additional hydrogen-bonding sites, which may enhance target specificity .
Pharmacological and Toxicological Insights
- Bioactivity : The oxadiazole derivative () exhibits analgesic and antipicornaviral effects, suggesting that the target compound’s benzoxazole core might similarly interact with viral proteases or pain receptors .
- Toxicity: While 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks classified hazards, precautionary measures (e.g., avoiding inhalation) are advised due to insufficient toxicological data . This highlights the need for rigorous safety studies on the target compound.
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